molecular formula C6H11F2N B13625375 3-(2,2-Difluoropropyl)azetidine

3-(2,2-Difluoropropyl)azetidine

Cat. No.: B13625375
M. Wt: 135.15 g/mol
InChI Key: ANQDLTINAQQPFN-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropyl)azetidine is a chemical compound with the molecular formula C6H11F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the difluoropropyl group at the third position of the azetidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azetidines can undergo oxidation reactions, although specific details for 3-(2,2-Difluoropropyl)azetidine are limited.

    Reduction: Reduction reactions can be performed on azetidines to modify their functional groups.

    Substitution: Azetidines are known to undergo substitution reactions, particularly nucleophilic substitutions due to the ring strain and the presence of the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various amines.

Mechanism of Action

. This interaction can lead to various biological activities, including enzyme inhibition and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoropropyl)azetidine is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties and potential biological activities. The four-membered ring structure provides a balance between stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3-(2,2-difluoropropyl)azetidine

InChI

InChI=1S/C6H11F2N/c1-6(7,8)2-5-3-9-4-5/h5,9H,2-4H2,1H3

InChI Key

ANQDLTINAQQPFN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CNC1)(F)F

Origin of Product

United States

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